molecular formula C15H18O3 B1648105 cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-55-0

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1648105
CAS No.: 732252-55-0
M. Wt: 246.3 g/mol
InChI Key: XSRSDDKMGNGPAJ-QWHCGFSZSA-N
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Description

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . It is characterized by the presence of a cyclopentane ring substituted with a 4-ethylbenzoyl group and a carboxylic acid group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the Friedel-Crafts acylation of cyclopentane with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to hydrolysis to yield the carboxylic acid . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,3S)-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-10-3-5-11(6-4-10)14(16)12-7-8-13(9-12)15(17)18/h3-6,12-13H,2,7-9H2,1H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRSDDKMGNGPAJ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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